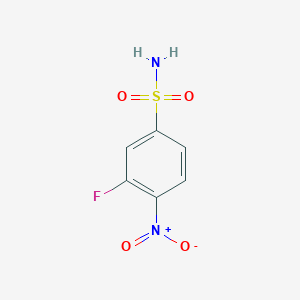

3-Fluoro-4-nitrobenzene-1-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Modern Chemical Synthesis and Drug Design Research

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in modern medicinal chemistry and drug discovery. citedrive.comajchem-b.com Since the advent of prontosil, the first commercially available antibacterial sulfonamide, this scaffold has demonstrated remarkable versatility and has been integral to the development of a multitude of therapeutic agents. citedrive.comnih.gov Sulfonamides are considered a "privileged scaffold" because their derivatives exhibit a vast array of pharmacological activities. tandfonline.com

In drug design, the sulfonamide group is valued for its ability to mimic a carboxylate group, act as a transition-state analogue, and form key hydrogen-bonding interactions with biological targets. citedrive.com This has led to its incorporation into drugs targeting a wide range of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders. citedrive.comnih.gov Beyond their therapeutic applications, sulfonamides are vital building blocks in synthetic chemistry, providing a reliable handle for constructing more complex molecules. ajchem-b.com Recent research continues to explore innovative synthetic pathways and new applications, underscoring the enduring importance of this scaffold in addressing contemporary medical challenges. ajchem-b.comnih.gov

Overview of Benzene (B151609) Derivatives with Fluorine and Nitro Substituents in Research Contexts

The chemical behavior of a benzene ring is significantly influenced by its substituents. Fluorine and nitro groups, in particular, impart distinct electronic properties that are of great interest in research.

The nitro group (-NO₂) is a strong electron-withdrawing group. It deactivates the benzene ring towards electrophilic aromatic substitution by pulling electron density away from the π-system through both inductive and resonance effects. minia.edu.eg This deactivation makes the ring less nucleophilic and thus less reactive to electrophiles. minia.edu.eg

When both substituents are present on a benzene ring, their combined effects dictate the molecule's reactivity and potential for further functionalization. The strong deactivating nature of the nitro group dominates, but the directing influence of the fluorine atom remains a key consideration in synthetic strategies. This interplay allows for the creation of specifically substituted benzene derivatives that can serve as intermediates in the synthesis of complex target molecules. google.comnih.gov

Research Landscape and Knowledge Gaps Pertaining to 3-Fluoro-4-nitrobenzene-1-sulfonamide

This compound (CAS Number: 1187966-31-9) is a specific isomer within the broader class of fluorinated nitrobenzenesulfonamides. bldpharm.combiosynth.com Its structure combines the key functional groups discussed: a sulfonamide, a fluorine atom, and a nitro group, arranged in a specific orientation on the benzene ring.

Currently, the primary role of this compound in the academic and research landscape appears to be that of a synthetic building block or intermediate. biosynth.com It is commercially available for research purposes, indicating its utility in the construction of more complex molecules for pharmaceutical testing and other applications. bldpharm.combiosynth.com

However, a significant knowledge gap exists regarding the specific biological activities or direct applications of this particular isomer. While extensive research has been conducted on sulfonamides as a class and on various substituted benzenesulfonamides, published studies focusing specifically on the biological properties or detailed synthetic applications of this compound are not widely documented. Much of the available literature and database information pertains to its close isomer, 4-Fluoro-3-nitrobenzenesulfonamide. nih.gov This highlights an opportunity for future research to investigate the unique properties and potential applications that may arise from the specific 3-fluoro, 4-nitro substitution pattern, potentially uncovering novel biological activities or synthetic utilities.

Chemical Identity and Properties of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1187966-31-9 bldpharm.com |

| Molecular Formula | C₆H₅FN₂O₄S bldpharm.com |

| Molecular Weight | 220.18 g/mol bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDMLKHQXMWZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187966-31-9 | |

| Record name | 3-fluoro-4-nitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Nitrobenzene 1 Sulfonamide and Its Precursors

Synthetic Routes to 3-Fluoro-4-nitrobenzenesulfonyl Chloride

The preparation of 3-fluoro-4-nitrobenzenesulfonyl chloride can be accomplished through several distinct routes, each with its own advantages regarding regioselectivity and efficiency.

Nitration and Sulfonylation Strategies for Halogenated Benzene (B151609) Derivatives

A primary approach to synthesizing the target sulfonyl chloride involves the strategic nitration and sulfonylation of halogenated benzenes. These transformations can be performed in a direct, one-pot manner or through a more controlled, multi-step sequence.

Direct chlorosulfonylation of a pre-nitrated and fluorinated benzene derivative, such as 2-fluoro-1-nitrobenzene, using chlorosulfonic acid is a potential synthetic route. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. However, this approach can be complicated by the formation of isomeric byproducts. The directing effects of the fluorine (ortho-, para-directing) and the nitro group (meta-directing) can lead to a mixture of products, including the undesired 4-fluoro-3-nitrobenzenesulfonyl chloride, which can be difficult to separate from the target compound. smolecule.com The reaction of o-chloro-nitro-benzene with chlorosulfonic acid has been optimized at 120°C with a 4:1 molar ratio of chlorosulfonic acid to the starting material, suggesting similar conditions could be explored for 2-fluoro-1-nitrobenzene. researchgate.net

To overcome the regioselectivity issues associated with direct sulfonylation, multi-step synthetic sequences are often employed. One such strategy involves the nitration of a pre-existing fluorinated benzenesulfonyl chloride. For instance, 3-fluorobenzenesulfonyl chloride can be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position, yielding 3-fluoro-4-nitrobenzenesulfonyl chloride. smolecule.com The fluorine atom directs the incoming nitro group to the para position.

Another multi-step approach begins with 3-fluoro-4-nitroaniline. This compound can undergo a diazotization reaction, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride functionality. This method provides excellent regiochemical control as the positions of the fluoro and nitro groups are already established in the starting material.

Regioselective Synthesis via Difluoronitrobenzenes and Thioether Intermediates

A highly regioselective and efficient method for the synthesis of 3-fluoro-4-nitrobenzenesulfonyl chloride and its isomers has been developed utilizing difluoronitrobenzenes as starting materials. researchgate.net This two-step process begins with the regioselective nucleophilic aromatic substitution of a fluorine atom in a difluoronitrobenzene with a thioalkoxide, such as phenylmethanethiol (benzyl mercaptan), to form a thioether intermediate. researchgate.net The subsequent oxidative cleavage of this thioether with chlorine gas in an aqueous medium directly yields the desired fluoronitrobenzenesulfonyl chloride in good yields. researchgate.net This method is particularly advantageous as it avoids the formation of isomeric impurities often encountered in direct sulfonation methods.

Optimization of Reaction Conditions for Precursor Synthesis

The yield and purity of 3-fluoro-4-nitrobenzenesulfonyl chloride are highly dependent on the careful control of reaction conditions. Key parameters that are frequently optimized include temperature, the choice of solvent, and the use of catalysts.

For direct chlorosulfonylation reactions, temperature is a critical factor. For the analogous synthesis of 3-nitrobenzenesulfonyl chloride from nitrobenzene, reaction temperatures between 90°C and 120°C have been found to be optimal, leading to high yields of the desired product. google.com Similar temperature ranges are likely relevant for the chlorosulfonylation of 2-fluoro-1-nitrobenzene.

In multi-step syntheses, the choice of solvent can significantly influence reaction rates and product selectivity. For instance, in the nitration of fluorobenzenes, the use of a strong acid like sulfuric acid as a solvent is common to generate the active nitronium ion electrophile. smolecule.com The optimization of catalyst loading is also crucial, as an insufficient amount may lead to incomplete reaction, while an excess can cause unwanted side reactions or complicate purification. researchgate.net

The following table summarizes the general effects of optimizing various reaction conditions on the synthesis of the precursor:

| Parameter | General Effect on Synthesis |

| Temperature | Influences the rate of reaction and the formation of byproducts. Higher temperatures can accelerate the reaction but may also lead to decreased selectivity. |

| Solvent | Affects the solubility of reactants and can influence the reaction pathway and the stability of intermediates. |

| Catalyst Loading | The amount of catalyst can impact the reaction rate and overall yield. Optimal loading avoids unreacted starting material and minimizes side reactions. |

Conversion of 3-Fluoro-4-nitrobenzenesulfonyl Chloride to 3-Fluoro-4-nitrobenzene-1-sulfonamide

The final step in the synthesis of the target compound is the conversion of 3-fluoro-4-nitrobenzenesulfonyl chloride into this compound. This transformation is typically achieved through an amination reaction, where the sulfonyl chloride is treated with a source of ammonia (B1221849). Common reagents for this step include aqueous ammonia or ammonia gas dissolved in a suitable organic solvent. The reaction is generally exothermic and is often carried out at controlled, low to ambient temperatures to minimize the formation of byproducts. The choice of solvent depends on the specific reaction conditions but can include ethers, chlorinated hydrocarbons, or alcohols. Following the reaction, the this compound product, which is often a solid, can be isolated by filtration and purified by recrystallization.

Amidation Reactions with Ammonia or Amine Equivalents

The final step in the synthesis of this compound is the amidation of 3-fluoro-4-nitrobenzenesulfonyl chloride. This reaction involves the nucleophilic attack of ammonia or an ammonia equivalent on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

A common method for this transformation is the use of aqueous ammonia (ammonium hydroxide). The reaction is typically carried out by treating the sulfonyl chloride with a concentrated solution of ammonium (B1175870) hydroxide. The reaction progress can be monitored to ensure the complete conversion of the starting material. The product, this compound, can then be isolated and purified using standard laboratory techniques. Another approach involves the use of ammonium salts, such as ammonium chloride, as a convenient and stable source of ammonia. ccspublishing.org.cn This method can be performed in a suitable solvent like N-methylpyrrolidone (NMP) at elevated temperatures to drive the reaction to completion. ccspublishing.org.cn

| Amine Source | Reaction Conditions | Solvent | Product |

| Aqueous Ammonia | Varies | Water or other polar solvents | This compound |

| Ammonium Chloride | Elevated temperature (e.g., 120 °C) | N-Methylpyrrolidone (NMP) | This compound |

Novel Synthetic Approaches for Sulfonamide Formation

Recent research in organic synthesis has led to the development of novel methods for the formation of sulfonamides, which could be applicable to the synthesis of this compound. These approaches often aim to overcome the limitations of traditional methods, such as the use of harsh reagents or the generation of significant waste.

One such approach involves the use of organometallic reagents and a sulfur dioxide surrogate. For instance, organozinc reagents can react with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to generate sulfonyl chlorides in situ, which can then be reacted with amines to form sulfonamides. This method offers a pathway to sulfonamides from aryl halides or other organometallic precursors.

Another innovative strategy is the direct synthesis of sulfonamides from thiols and amines. This can be achieved through an oxidative S-N coupling reaction. Various catalytic systems, including metal-free conditions using reagents like iodine pentoxide, have been developed to facilitate this transformation. These methods bypass the need for the pre-formation of sulfonyl chlorides, thus offering a more streamlined synthetic route.

Emerging Trends in Green Chemistry for Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to develop more environmentally benign and sustainable processes. These trends focus on reducing waste, using safer solvents, and improving energy efficiency.

One of the significant developments in this area is the use of water as a solvent for sulfonamide synthesis. Traditional methods often employ organic solvents, which can be hazardous and contribute to environmental pollution. Conducting the reaction of sulfonyl chlorides with amines in water, often with the aid of a base to neutralize the hydrochloric acid byproduct, offers a much greener alternative.

Flow chemistry is another emerging technology that aligns with the principles of green chemistry and has been successfully applied to sulfonamide synthesis. Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better temperature control, and improved scalability. The synthesis of sulfonamides in a flow system can lead to higher yields, reduced reaction times, and minimized waste generation. acs.org This approach allows for the efficient and safe production of sulfonamide libraries for various applications.

Furthermore, the development of catalytic methods for sulfonamide synthesis is a key area of green chemistry research. Utilizing catalysts can reduce the need for stoichiometric reagents, leading to less waste and more efficient reactions. For example, synergetic photoredox and copper catalysis has been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under mild conditions.

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 4 Nitrobenzene 1 Sulfonamide

Reactivity Profile of the Sulfonyl Chloride Moiety as a Precursor

3-Fluoro-4-nitrobenzene-1-sulfonamide is synthesized from its corresponding sulfonyl chloride precursor, 3-fluoro-4-nitrobenzenesulfonyl chloride. The reactivity of this precursor is central to understanding the formation and subsequent reactions of the sulfonamide. The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form sulfonamides. cymitquimica.com

The aromatic ring itself is heavily influenced by the strong electron-withdrawing effects of both the nitro (-NO₂) group and the sulfonyl chloride group. cymitquimica.com This electronic environment dictates the feasibility and nature of substitution reactions on the aromatic core.

The benzene (B151609) ring of this compound and its sulfonyl chloride precursor is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing nitro group positioned para to the fluorine atom and the sulfonyl group positioned meta to the fluorine. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby lowering the activation energy for the reaction.

In this context, the fluorine atom serves as an excellent leaving group. Nucleophiles can displace the fluoride (B91410) ion to form a variety of substituted derivatives. This reactivity allows for the introduction of diverse functionalities onto the aromatic ring, a key strategy in the synthesis of complex molecules.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product Type | Significance |

| Amines (R-NH₂) | Substituted anilines | Introduction of new amino functionalities for further derivatization. |

| Alcohols (R-OH) | Aryl ethers | Formation of ether linkages common in many bioactive molecules. |

| Thiols (R-SH) | Aryl thioethers | Creation of sulfur-containing compounds with unique electronic and biological properties. |

In stark contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). smolecule.com Reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation involve the attack of an electrophile on the electron-rich π-system of the benzene ring. masterorganicchemistry.comwikipedia.org

The presence of two powerful electron-withdrawing groups, the nitro group and the sulfonamide (or sulfonyl chloride) group, significantly reduces the electron density of the aromatic ring. smolecule.com This "electron-poor" nature makes the ring a very weak nucleophile, and thus highly resistant to attack by electrophiles. masterorganicchemistry.com Consequently, forcing conditions would be required for any electrophilic substitution to occur, often leading to low yields and side reactions. The primary reactive pathways for this scaffold therefore involve nucleophilic substitution on the ring or derivatization at the sulfonamide nitrogen.

Derivatization at the Sulfonamide Nitrogen

Once the sulfonamide is formed, the nitrogen atom (-SO₂NH₂) provides another key site for structural modification. The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, rendering the nitrogen nucleophilic. This allows for a variety of derivatization strategies aimed at diversifying the molecular scaffold.

The sulfonamide nitrogen can be functionalized through N-alkylation and N-acylation reactions to introduce a wide range of substituents, which can significantly alter the compound's physicochemical and biological properties.

N-Alkylation : This involves the reaction of the sulfonamide with alkylating agents, such as alkyl halides or alcohols. acs.orgorganic-chemistry.org The reaction typically requires a base to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion. Modern methods often employ metal catalysts to facilitate the use of less reactive alkylating agents like alcohols, in processes known as "borrowing hydrogen" catalysis. acs.org These strategies provide access to mono- or di-alkylated sulfonamides. acs.org

N-Acylation : This process introduces an acyl group (R-C=O) onto the sulfonamide nitrogen. Common acylating agents include acyl chlorides and carboxylic anhydrides. tandfonline.comtandfonline.com The reaction can be performed under basic conditions or catalyzed by Lewis acids. tandfonline.com N-acylsulfonamides are an important class of compounds in medicinal chemistry, often serving as bioisosteres of carboxylic acids. tandfonline.com The low reactivity of the sulfonamide nitrogen can sometimes pose a challenge, but efficient methods using catalysts like copper(II) triflate or reagents like N-acylbenzotriazoles have been developed. tandfonline.comnih.govsemanticscholar.org

Table 2: Common Reagents for N-Alkylation and N-Acylation of Sulfonamides

| Reaction Type | Reagent Class | Example | Catalyst/Conditions |

| N-Alkylation | Alkyl Halides | Benzyl bromide | Base (e.g., K₂CO₃) |

| N-Alkylation | Alcohols | Benzyl alcohol | Mn(I) or Ir(I) complexes |

| N-Acylation | Acyl Chlorides | Acetyl chloride | Base or Lewis Acid (e.g., Cu(OTf)₂) tandfonline.comtandfonline.com |

| N-Acylation | Carboxylic Anhydrides | Acetic anhydride | Base or Lewis Acid (e.g., Cu(OTf)₂) tandfonline.comtandfonline.com |

| N-Acylation | N-Acylbenzotriazoles | N-Benzoylbenzotriazole | Base (e.g., NaH) semanticscholar.org |

Carbamates are a valuable functional group in drug design, and they can be synthesized from sulfonamide scaffolds. acs.org The synthesis of carbamate (B1207046) derivatives from a primary sulfonamide typically involves reaction with a carbonochloridate (B8618190) (chloroformate) in the presence of a base. scholarsresearchlibrary.com This reaction attaches an alkoxycarbonyl group to the sulfonamide nitrogen, forming an N-sulfonylcarbamate.

This derivatization strategy is useful for modifying properties such as solubility, metabolic stability, and the ability of the molecule to interact with biological targets. researchgate.net The resulting N-sulfonylcarbamate linkage is a stable and versatile functional group for further molecular elaboration.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the rapid synthesis of large compound libraries. scripps.edu The sulfonamide scaffold is frequently used in conjunction with click chemistry for drug discovery applications, such as the development of enzyme inhibitors. nih.gov

A common strategy involves introducing a "handle" for click chemistry, such as a terminal alkyne or an azide, onto the sulfonamide-containing molecule. For instance, the sulfonamide could be N-alkylated with a propargyl group (containing a terminal alkyne) or an azidoalkyl group. This functionalized molecule can then be reacted with a library of complementary azides or alkynes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This modular approach allows for the efficient generation of a large number of diverse derivatives from a common sulfonamide core, significantly accelerating the process of identifying lead compounds with desired biological activity. nih.gov

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that serves as a key site for derivatization, primarily through reduction to an amino group, which then opens up a wide array of subsequent chemical modifications.

The conversion of the nitro group in this compound to an amine is a crucial synthetic step, yielding the valuable intermediate, 3-Fluoro-4-aminobenzene-1-sulfonamide. This transformation is typically achieved through standard reduction methods effective for aromatic nitro compounds. Common methodologies include catalytic hydrogenation and chemical reduction using metals in acidic media. researchgate.net

Catalytic hydrogenation is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is carried out under a hydrogen atmosphere, with the solvent choice typically being an alcohol like ethanol (B145695) or methanol (B129727). Care must be taken to control reaction conditions to prevent potential side reactions, such as dehalogenation (loss of the fluorine atom).

Chemical reduction offers a reliable laboratory-scale alternative. A common and effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl) or acetic acid. For instance, the reduction of a similar compound, 4-nitrobenzenesulfonamide, is effectively carried out using reduced iron powder and hydrochloric acid in a methanol solution. prepchem.com This method is generally chemoselective for the nitro group, leaving other functional groups intact.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Fe / HCl | Methanol/Water | Room Temperature to Reflux | 3-Fluoro-4-aminobenzene-1-sulfonamide | prepchem.com |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | 3-Fluoro-4-aminobenzene-1-sulfonamide | nih.gov |

| H₂ / Pd-C | Ethanol | Ambient Temperature and Pressure | 3-Fluoro-4-aminobenzene-1-sulfonamide | recercat.cat |

This table presents common conditions for the reduction of aromatic nitro compounds, which are applicable to this compound.

The resulting 3-Fluoro-4-aminobenzene-1-sulfonamide is a versatile building block, primarily due to the reactivity of the newly formed aromatic amino group. This group can undergo several important transformations:

Diazotization and Subsequent Displacement: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a valuable intermediate that can be displaced by a wide range of nucleophiles.

Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts, such as CuCl, CuBr, or CuCN, allows for the introduction of chloro, bromo, and cyano groups, respectively. wikipedia.org

Schiemann Reaction: The diazonium salt can be converted to an aryl fluoride by reaction with fluoroboric acid (HBF₄) or other fluoride sources. wikipedia.org

Hydroxylation: Heating the diazonium salt in water leads to the formation of the corresponding phenol.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form amide derivatives. This reaction is often used to protect the amino group or to introduce new functionalities. stackexchange.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields a disulfonamide. This allows for the extension of the molecule and the introduction of another sulfonamide moiety, which is a common pharmacophore. ekb.eg

Influence of Fluoro and Nitro Substituents on Aromatic Reactivity

The reactivity of the benzene ring in this compound towards substitution reactions is profoundly influenced by the electronic properties of the attached fluoro, nitro, and sulfonamide groups.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is strongly activated for nucleophilic attack due to the presence of the powerful electron-withdrawing nitro group. Electron density is drawn out of the ring, making it susceptible to attack by nucleophiles. The activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, the fluorine atom is at the C-3 position, which is ortho to the C-4 nitro group. Fluorine is an excellent leaving group in SNAr reactions. Consequently, the compound is highly susceptible to nucleophilic displacement of the fluoride ion by various nucleophiles (e.g., amines, alkoxides, thiolates). nih.govnih.gov The sulfonamide group at C-1 is meta to the nitro group and thus experiences less of this activating effect.

Electrophilic Aromatic Substitution (EAS): Conversely, the ring is strongly deactivated towards electrophilic attack. This is due to the combined electron-withdrawing effects of both the nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂), which are powerful deactivating groups. chegg.com The fluorine atom is also deactivating due to its high electronegativity (inductive effect), although it can donate electron density via resonance.

The regioselectivity of any potential electrophilic substitution is complex due to the competing directing effects of the substituents:

The nitro group is a strong meta-director.

The sulfonamide group is also a meta-director.

The fluoro group is an ortho, para-director.

Considering the positions on the ring:

C-2: ortho to the fluoro group, meta to the nitro group, and meta to the sulfonamide group.

C-5: para to the fluoro group and ortho to the nitro group.

C-6: meta to the fluoro group, meta to the sulfonamide group, and ortho to the nitro group.

Given the strong deactivation of the ring, electrophilic aromatic substitution is generally difficult. However, if forced, the directing effects would likely favor substitution at the C-2 position, which is meta to the two strongest deactivating groups and ortho to the weakly deactivating/directing fluoro group.

Table 2: Summary of Substituent Effects on Aromatic Reactivity

| Substituent Group | Position | Effect on Electrophilic Substitution | Directing Effect (EAS) | Effect on Nucleophilic Substitution |

|---|---|---|---|---|

| -NO₂ | 4 | Strongly Deactivating | meta | Strongly Activating (ortho, para) |

| -F | 3 | Weakly Deactivating | ortho, para | Good Leaving Group |

| -SO₂NH₂ | 1 | Strongly Deactivating | meta | Weakly Deactivating |

Computational Investigations and Theoretical Modeling of 3 Fluoro 4 Nitrobenzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the optimized geometry, electronic properties, and vibrational frequencies of molecules. For 3-Fluoro-4-nitrobenzene-1-sulfonamide, DFT calculations would provide a foundational understanding of its intrinsic chemical nature. Such studies have been performed on structurally similar compounds, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide and 2-chloro-1-fluoro-4-nitrobenzene, providing a blueprint for the expected outcomes. sci-hub.seresearchgate.net

DFT calculations can elucidate the distribution of electrons within the this compound molecule. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability.

For nitro-aromatic compounds, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the nitro group, which acts as a strong electron-withdrawing group. researchgate.net The fluorine atom and the sulfonamide group also influence the electronic distribution through inductive and resonance effects. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). This information is vital for predicting how the molecule will interact with other chemical species.

DFT provides a reliable method for predicting spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For instance, in a DFT study of the related molecule 3-Chloro-4-fluoronitrobenzene, calculated ¹H chemical shifts ranged from 6.12 ppm to 8.32 ppm, and ¹³C shifts ranged from 129.74 ppm to 174.37 ppm using the Hartree-Fock (HF) level of theory, which showed good agreement with experimental data. researchgate.net A similar approach for this compound would predict the shifts for its specific protons and carbons.

IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. For sulfonamides, characteristic vibrational modes include the S-N stretching and the symmetric and asymmetric stretching of the SO₂ group. nih.gov For example, studies on other sulfonamides have identified the S-N stretching vibration mode around 931-935 cm⁻¹ and the SO₂ vibrational modes between 1125 cm⁻¹ and 1330 cm⁻¹. nih.gov These computed frequencies, often scaled to correct for systematic errors, can aid in the assignment of experimental IR spectra.

| Parameter Type | Calculated Value | Description |

|---|---|---|

| ¹H NMR Chemical Shift | 7.5 - 8.5 ppm | Predicted range for aromatic protons, influenced by nitro and fluoro groups. |

| ¹³C NMR Chemical Shift | 115 - 155 ppm | Predicted range for aromatic carbons. |

| IR Frequency (SO₂ asymm. stretch) | ~1330 cm⁻¹ | Vibrational mode for the asymmetric stretching of the sulfonyl group. |

| IR Frequency (SO₂ symm. stretch) | ~1150 cm⁻¹ | Vibrational mode for the symmetric stretching of the sulfonyl group. |

| IR Frequency (S-N stretch) | ~930 cm⁻¹ | Vibrational mode for the sulfonamide nitrogen-sulfur bond. |

Molecular Docking Studies for Ligand-Target Interactions (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. rjb.ro This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies would be used to explore its potential as an inhibitor for various biological targets. Sulfonamides are known to target enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. nih.gov

The primary goal of molecular docking is to find the most stable binding pose of the ligand within the active site of the target protein. This is achieved by using a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative score typically indicates a stronger and more favorable binding interaction. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformation is optimized, and the active site of the protein is defined. Docking algorithms then systematically explore different orientations and conformations of the ligand within the active site, calculating the binding energy for each pose. The resulting poses are ranked, and the top-ranked pose is analyzed to understand the binding mode. nih.gov

Once the optimal binding pose is identified, the specific intermolecular interactions between this compound and the amino acid residues of the active site are analyzed. These interactions are critical for the stability of the ligand-protein complex. Key interactions for a molecule like this would include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (from the N-H) and acceptor (from the oxygens). The nitro group (-NO₂) also acts as a strong hydrogen bond acceptor. These groups can form crucial hydrogen bonds with polar amino acid residues in the active site.

π-Stacking: The aromatic benzene ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The benzene ring can also form hydrophobic interactions with nonpolar residues.

Halogen Bonding: The fluorine atom can potentially participate in halogen bonding, a noncovalent interaction with a nucleophilic atom.

| Parameter | Example Value | Significance |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates the predicted strength of the ligand-target interaction. |

| Hydrogen Bonds | Asp102, Thr199 | Specific polar residues forming hydrogen bonds with the ligand. |

| π-Stacking Interaction | Phe131 | Aromatic residue stabilizing the ligand's phenyl ring. |

| Interacting Residues | Leu198, Val121 | Other key amino acids within the binding pocket contributing to affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity. semanticscholar.org For a scaffold like this compound, QSAR can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent analogs.

The development of a QSAR model involves several steps:

Data Set Collection: A set of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These descriptors quantify different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices). semanticscholar.org

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as hydrophobicity (logP) and polarizability. nih.gov

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). chemijournal.com

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds that were not used in model development.

For sulfonamide derivatives, QSAR studies have shown that properties like hydrophobicity, molecular shape, and electronic features are often critical for their activity. nih.gov A QSAR model for the this compound scaffold would help identify which substitutions on the aromatic ring or the sulfonamide nitrogen would be most likely to enhance a desired biological activity.

| Model Component | Description |

|---|---|

| Equation | log(1/IC₅₀) = 0.65 * logP - 0.21 * Vol + 1.2 * Jhetz + 2.5 |

| Descriptors | logP (hydrophobicity), Vol (molecular volume), Jhetz (Balaban-type topological index). |

| R² (Correlation Coefficient) | 0.92 (Indicates a good fit of the model to the training data). |

| Q² (Cross-validation R²) | 0.75 (Indicates good predictive ability of the model). |

Conformational Analysis and Molecular Dynamics Simulations

As of the latest available information, there are no specific published studies dedicated to the conformational analysis or molecular dynamics simulations of this compound. Therefore, a detailed discussion and presentation of research findings in this area are not possible.

Role of 3 Fluoro 4 Nitrobenzene 1 Sulfonamide As a Chemical Scaffold in Medicinal Chemistry Research

Design Principles for Sulfonamide-Based Compounds in Drug Discovery

The design of sulfonamide-based drugs is guided by several key principles rooted in their chemical properties and interactions with biological targets. nih.gov The sulfonamide moiety (-SO₂NH₂) itself is a critical pharmacophore in many drug classes. researchgate.net It is a bioisostere of a carboxylate group but is less acidic and uncharged at physiological pH, which can improve cell membrane permeability. Furthermore, the primary sulfonamide group is an excellent zinc-binding group (ZBG), capable of coordinating to the zinc ion often found in the active sites of metalloenzymes. scispace.com

For the 3-Fluoro-4-nitrobenzene-1-sulfonamide scaffold, the design principles are further refined by the substituents on the phenyl ring:

Aromatic Ring: The benzene (B151609) ring acts as a rigid core, positioning the functional groups in a defined spatial orientation for optimal interaction with a target receptor or enzyme active site. ajchem-b.com

Sulfonamide Group: This group serves as the primary anchor for targets like metalloenzymes. Modifications at the sulfonamide nitrogen (N¹) can alter solubility and potency; monosubstitution can improve potency, while disubstitution often leads to inactive compounds. youtube.com

Fluoro Group: The fluorine atom at the 3-position is a small, highly electronegative substituent. In drug design, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net It can also increase binding affinity through favorable electrostatic or hydrogen-bonding interactions and modulate the acidity (pKa) of the sulfonamide protons, thereby influencing bioavailability. benthamscience.commdpi.com

Nitro Group: The nitro group at the 4-position is a strong electron-withdrawing group. svedbergopen.com This property significantly influences the electronic distribution of the entire molecule, affecting its polarity and interaction with biological targets. mdpi.comresearchgate.net Additionally, the nitro group is a valuable synthetic handle; it can be readily reduced to an amine, which then serves as a point for further chemical elaboration to build more complex molecules. ajchem-b.com Supplementing a sulfonamide with an electron-withdrawing group like a nitro group can also enhance antibacterial activity. ajchem-b.com

Strategies for Lead Compound Identification and Optimization Using the Scaffold

The this compound structure can be utilized in various stages of drug discovery, from initial hit identification to lead optimization. researchgate.net

Lead Identification Strategies:

Fragment-Based Lead Discovery (FBLD): Due to its relatively low molecular weight, this compound can be used as a fragment in screening campaigns against specific targets. Its interaction, even if weak, can be detected by biophysical methods, and its defined structure provides a clear starting point for fragment growing or linking strategies.

High-Throughput Screening (HTS): Libraries of compounds derived from this scaffold can be synthesized and screened against a target of interest. The scaffold's core structure provides a consistent foundation, with diversity introduced through modifications at the sulfonamide nitrogen or by transforming the nitro group.

Lead Optimization Strategies:

Once a hit is identified, a lead optimization process is initiated to improve properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov For the this compound scaffold, optimization could proceed via several conceptual pathways:

Modification of the Sulfonamide Moiety: The primary sulfonamide can be converted into a series of secondary sulfonamides by reacting it with various alkyl or aryl halides. This strategy explores the chemical space around the core pharmacophore to identify interactions with adjacent pockets in the target's binding site.

Derivatization via the Nitro Group: The nitro group is a versatile functional group for chemical modification. Its reduction to an aniline (B41778) derivative opens up a vast array of synthetic possibilities, including amide bond formation, reductive amination, or diazotization, allowing for the attachment of diverse chemical moieties to explore structure-activity relationships (SAR).

Nucleophilic Aromatic Substitution: While less common, the activated nature of the aromatic ring could potentially allow for the displacement of the fluorine or nitro group under specific conditions to introduce alternative substituents.

This systematic approach allows medicinal chemists to refine the initial hit into a preclinical candidate with an improved therapeutic profile. nih.gov

Structural Modifications and their Impact on Receptor Interactions (Theoretical Considerations)

The specific functional groups of this compound provide distinct opportunities for structural modification, with each change theoretically impacting receptor interactions.

The Sulfonamide Group (-SO₂NH₂): As the primary point of interaction for many targets, especially metalloenzymes, this group's hydrogen atoms can act as hydrogen bond donors. The nitrogen atom coordinates with the zinc ion. Converting the primary sulfonamide to a secondary sulfonamide (e.g., -SO₂NHR) removes one hydrogen bond donor but introduces a new substituent (R) that can form van der Waals, hydrophobic, or other interactions, potentially increasing potency and selectivity. researchgate.net

The Fluoro Group (-F): The electronegative fluorine atom can act as a hydrogen bond acceptor. researchgate.net Its presence can also create a dipole moment on the phenyl ring, influencing electrostatic interactions with polar residues in a binding pocket. Replacing the fluorine with other halogens (Cl, Br) would increase size and lipophilicity, while replacing it with a hydrogen atom would remove these specific electronic effects. researchgate.net

The Nitro Group (-NO₂): This strong electron-withdrawing group can participate in hydrogen bonding and dipole-dipole interactions. svedbergopen.comresearchgate.net Its most significant impact, however, is as a synthetic precursor. Reduction to an amine (-NH₂) fundamentally changes its electronic character from strongly withdrawing to donating. This new amino group can act as a hydrogen bond donor and a basic center, and it serves as a key attachment point for larger chemical fragments designed to interact with specific regions of the receptor. ajchem-b.com

| Structural Modification on Scaffold | Rationale | Theoretical Impact on Receptor Interaction |

|---|---|---|

| Alkylation/Arylation of Sulfonamide (R-NH-SO₂-) | Explore space near the primary binding group; enhance lipophilicity. | Introduces new van der Waals or hydrophobic interactions; may improve potency and selectivity by occupying adjacent pockets. Loses one H-bond donor site. |

| Reduction of Nitro Group (-NO₂ → -NH₂) | Introduce a versatile synthetic handle and a basic, H-bond donating group. | Changes electronic properties from electron-withdrawing to donating. The new amine can form key hydrogen bonds and serve as an anchor for further derivatization. |

| Acylation of Amine (-NH₂ → -NHCOR) | Build larger structures from the amine; introduce H-bond acceptors/donors. | Extends the molecule to reach distal pockets in the active site. The amide group can form additional hydrogen bonds, increasing binding affinity. |

| Replacement of Fluoro Group (-F → -Cl, -CH₃) | Modulate steric and electronic properties. | Increases steric bulk and lipophilicity (-Cl, -CH₃). Removes potential for F-specific H-bonds but may lead to more favorable hydrophobic interactions. |

Applications in the Design of Specific Classes of Research Probes (e.g., Enzyme Inhibitors, Modulators)

The structural features of this compound make it a conceptually attractive starting point for designing inhibitors for several classes of enzymes. scilit.com

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes, and aromatic sulfonamides are the cornerstone of CA inhibitor design. nih.govnih.gov The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore, binding to the catalytic Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻). rsc.org

Conceptually, this compound could serve as a scaffold for novel CA inhibitors.

The sulfonamide group would anchor the molecule to the Zn²⁺ ion.

The 3-fluoro-4-nitrophenyl ring would extend into the active site cavity, where the substituents could interact with various amino acid residues. Different CA isoforms have variations in these residues, and specific interactions with the fluoro or nitro groups could theoretically confer isoform selectivity. For example, the fluoro group could form a hydrogen bond with a backbone NH group, or the nitro group could interact with a polar residue lining the active site. Further derivatization, particularly from the nitro/amino group, could introduce "tails" that occupy hydrophobic or hydrophilic subpockets, a common strategy to achieve potent and selective CA inhibitors. researchgate.netresearchgate.net

Bacterial DNA gyrase is a validated target for antibiotics. acs.org While fluoroquinolones are the most famous class of gyrase inhibitors, ongoing research seeks novel scaffolds to overcome resistance. nih.govnih.gov Some novel classes of gyrase inhibitors have been shown to incorporate sulfonamide moieties. researchgate.net

The this compound scaffold offers a conceptual starting point for new gyrase inhibitors. The design strategy would likely involve significant modification. For example, the nitro group could be reduced to an amine and then used to link the sulfonamide-bearing ring to other chemical fragments known to interact with the ATP-binding site (GyrB subunit) or the DNA-cleavage site (GyrA subunit) of the enzyme. The sulfonamide portion might contribute to solubility or form secondary interactions within the binding pocket, while the derivatized portion of the molecule would be responsible for the primary inhibitory activity.

The versatility of the sulfonamide group and the synthetic tractability of the scaffold make it conceptually applicable to other targets. nih.gov Sulfonamides have been used to design inhibitors for a wide range of enzymes, including proteases (e.g., HIV-1 protease, matrix metalloproteinases) and kinases. nih.gov

The general strategy would involve using this compound as a core fragment. The key synthetic step would be the reduction of the nitro group to an amine. This amine provides a reactive site to build out larger, more complex molecules using techniques like combinatorial chemistry. The resulting chemical libraries, all sharing the common 3-fluoro-4-aminobenzene-1-sulfonamide core, could then be screened against various enzymes and receptors to identify new hits for further development. The sulfonamide and fluorine substituents would provide consistent physicochemical properties to the library while diversity is generated from the amine position.

Bioisosteric Replacements and Scaffold Hopping Studies

Bioisosteric replacement and scaffold hopping are crucial strategies in medicinal chemistry aimed at improving the potency, selectivity, and pharmacokinetic profiles of lead compounds. Although specific studies detailing these modifications on the this compound scaffold are not prevalent in the literature, the functional groups and the core structure of the molecule present several opportunities for such optimization strategies.

Bioisosteric Replacements

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to a molecule with similar biological activity. For the this compound scaffold, several potential bioisosteric replacements could be explored to modulate its properties.

Nitro Group Replacement: The nitro group is often considered a liability in drug candidates due to potential toxicity and metabolic instability. A common bioisosteric replacement for an aromatic nitro group is the trifluoromethyl (-CF3) group. researchgate.netacs.orgnih.gov This substitution can maintain or enhance the electron-withdrawing nature of the original group while improving metabolic stability and lipophilicity. Another potential replacement is the cyano (-CN) group.

Fluorine Atom Replacement: The fluorine atom is a bioisostere for the hydrogen atom. u-tokyo.ac.jp Its introduction can significantly alter the electronic properties of the aromatic ring, influence pKa, and block metabolic oxidation at that position, often leading to improved metabolic stability and binding affinity. u-tokyo.ac.jpnih.govresearchgate.netselvita.com

Sulfonamide Group Modification: The sulfonamide group itself is a well-known bioisostere of a carboxylic acid. researchgate.nettandfonline.com In the context of modifying the existing scaffold, the sulfonamide moiety can be altered. For instance, replacing the primary sulfonamide (-SO2NH2) with a sulfonimidamide (-S(O)(NH)NH2) or other related sulfur-based functional groups could modulate the acidity and hydrogen bonding capabilities of the molecule. In some contexts, heterocycles like tetrazoles have been used as non-classical bioisosteres for sulfonamides.

One documented strategy in a different series of compounds involved the replacement of a phenylsulfonyl hydrazide with a phenylsulfonamide as a bioisosteric replacement to overcome issues with regioisomer formation and poor liver metabolic stability. nih.gov This highlights the utility of modifying the broader sulfonamide-containing moiety to improve drug-like properties.

The following table summarizes potential bioisosteric replacements for the key functional groups of this compound based on established medicinal chemistry principles.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Improve metabolic stability, reduce potential toxicity, maintain electron-withdrawing character. researchgate.netacs.orgnih.gov |

| Nitro (-NO2) | Cyano (-CN) | Mimic electronic properties and serve as a hydrogen bond acceptor. |

| Fluoro (-F) | Hydrogen (-H) | Baseline comparison for understanding the role of the fluorine substituent. u-tokyo.ac.jp |

| Sulfonamide (-SO2NH2) | Sulfonimidamide (-S(O)(NH)NH2) | Modulate acidity and hydrogen bonding interactions. |

Scaffold Hopping

For a molecule based on the this compound framework, a scaffold hopping approach could involve replacing the central phenylsulfonamide core with other scaffolds that can project substituents in a similar three-dimensional arrangement.

Potential scaffold hops for the phenylsulfonamide core could include:

Heterocyclic Scaffolds: Replacing the benzene ring with a heterocyclic ring system such as pyridine, pyrimidine, or thiazole (B1198619) that can be appropriately substituted. For example, a substituted pyridinesulfonamide could maintain a similar vector projection of the key functional groups.

Bicyclic Scaffolds: Employing bicyclic systems like indazole or benzothiazole (B30560) to create a more rigid structure that might offer higher affinity or selectivity for a target. In a study focused on proteasome inhibitors, a 2-phenylimidazo[1,2-a]pyrimidine (B97590) core was one of several bicyclic scaffolds explored in a scaffold hopping exercise to improve solubility and reduce genotoxicity. dundee.ac.uk

Acyclic or Flexible Scaffolds: In some cases, replacing a rigid aromatic core with a more flexible acyclic or alicyclic system can lead to improved physicochemical properties.

The table below illustrates hypothetical scaffold hopping strategies starting from a phenylsulfonamide core.

| Original Scaffold | Potential New Scaffold | Rationale for Hopping |

| Phenylsulfonamide | Pyridinesulfonamide | Introduce a nitrogen atom to modulate solubility, polarity, and potential for hydrogen bonding. |

| Phenylsulfonamide | Thiophenesulfonamide | Explore different electronic and steric properties of a five-membered heterocyclic ring. |

| Phenylsulfonamide | Indazolesulfonamide | Introduce a rigid bicyclic core to potentially enhance binding affinity and selectivity. |

| Phenylsulfonamide | Benzoxazolesulfonamide | Explore alternative bicyclic systems with different heteroatom compositions. |

These examples of bioisosteric replacement and scaffold hopping are based on established principles in medicinal chemistry and illustrate the potential pathways for optimizing a lead compound derived from a 3-fluoro-4-nitrophenylsulfonamide core. The successful application of these strategies would depend on the specific biological target and the desired property improvements.

Advanced Spectroscopic and Structural Characterization Techniques in Research on 3 Fluoro 4 Nitrobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum of 3-Fluoro-4-nitrobenzene-1-sulfonamide would be expected to show signals corresponding to the aromatic protons and the protons of the sulfonamide group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and sulfonamide groups.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Value | e.g., Doublet of doublets | Value | Aromatic Proton |

| Value | e.g., Triplet | Value | Aromatic Proton |

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The aromatic carbons would appear at distinct chemical shifts, with those directly attached to the fluorine, nitro, and sulfonyl groups being significantly affected. Carbon-fluorine coupling would also be observable, providing further structural confirmation.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| Value | e.g., J(C-F) | C-F |

| Value | N/A | C-NO₂ |

| Value | N/A | C-SO₂ |

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom. The chemical shift and coupling to adjacent protons would provide definitive evidence for the fluorine's position on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the sulfonamide, the S=O bonds, the N=O bonds of the nitro group, and the C-F bond.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| e.g., 3400-3300 | Strong, sharp | N-H stretch (sulfonamide) |

| e.g., 1550-1500 | Strong | Asymmetric NO₂ stretch |

| e.g., 1350-1300 | Strong | Symmetric NO₂ stretch |

| e.g., 1370-1330 | Strong | Asymmetric SO₂ stretch |

| e.g., 1180-1160 | Strong | Symmetric SO₂ stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This technique is crucial for confirming the molecular formula of a newly synthesized compound. The fragmentation pattern observed in the MS/MS spectrum would offer additional structural information by showing the loss of characteristic fragments such as SO₂, NO₂, and the sulfonamide group.

Hypothetical HRMS Data Table

| m/z (Calculated) | m/z (Observed) | Formula | Assignment |

|---|---|---|---|

| Value | Value | C₆H₅FN₂O₄S | [M]⁺ |

| Value | Value | C₆H₅FN₂O₂ | [M-SO]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

The initial step in single-crystal X-ray analysis involves determining the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic). This process also identifies the space group, which describes the symmetry elements present within the crystal. For sulfonamides, the observed crystal packing is a result of a delicate balance between the molecule's inherent shape and the optimization of strong intermolecular interactions. acs.org The presence of a flexible sulfonamide group and a rigid aromatic ring allows for various possible packing arrangements, making the determination of these fundamental parameters crucial for a complete structural description.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen-bond donor (N-H) and acceptor (S=O). It is anticipated that strong N-H···O=S hydrogen bonds would be a defining feature in the crystal structure of this compound, likely forming dimers or extended chain motifs that are common in related structures. nih.govresearchgate.net

π-π Stacking: The presence of the nitro-substituted benzene (B151609) ring facilitates π-π stacking interactions between adjacent molecules. These interactions contribute significantly to the stabilization of the crystal lattice.

Other Weak Interactions: Additional, weaker interactions, such as C-H···O and C-H···F hydrogen bonds involving the aromatic ring protons, the nitro group, the sulfonyl oxygens, and the fluorine atom, would also play a role in refining the crystal packing.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Significance in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Sulfonamide N-H | Sulfonyl O=S | Primary driving force for molecular aggregation, often forming dimers or chains. nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Major contributor to lattice stabilization. researchgate.net |

| Weak Hydrogen Bond | Aromatic C-H | Sulfonyl O=S, Nitro O=N | Secondary interactions that refine the molecular packing arrangement. |

| Weak Hydrogen Bond | Aromatic C-H | Fluorine (F) | Contributes to the overall stability of the supramolecular structure. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic methods are cornerstones of analytical chemistry, providing reliable means to separate, identify, and quantify chemical compounds within a mixture. For this compound, HPLC and LC-MS are particularly powerful tools for purity assessment, crucial for quality control in research and manufacturing settings. imeko.infobldpharm.com

High-Performance Liquid Chromatography (HPLC) is widely used for determining the purity of non-volatile organic compounds. A typical approach for an aromatic sulfonamide would involve a reversed-phase method, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. wu.ac.th Purity is assessed by integrating the peak area of the main component relative to the total area of all detected peaks.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. wu.ac.th |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds from the column with varying polarity. |

| Flow Rate | 1.0 mL/min | Maintains consistent retention times and peak shapes. wu.ac.th |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~265 nm | Detects aromatic compounds that absorb UV light. wu.ac.th |

| Column Temperature | 25 °C | Ensures reproducible chromatographic performance. |

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This technique couples the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer. nih.gov LC-MS can confirm the identity of the main peak by its mass-to-charge ratio (m/z) and can detect and identify impurities even at trace levels. usda.gov The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity by monitoring a specific precursor ion-to-product ion transition, minimizing interference from the sample matrix. nih.govresearchgate.net

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC System | UPLC/HPLC (as described above) | Separates the compound from impurities prior to mass analysis. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode | Generates gas-phase ions from the eluted analyte. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | Separates ions based on their mass-to-charge ratio. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. researchgate.net |

| Data Acquired | Parent ion (M-H)⁻ or (M+H)⁺ and specific fragment ions | Confirms identity and allows for precise quantification. usda.gov |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-fluoro-4-nitrobenzene-1-sulfonamide to improve yield and purity?

- Methodological Answer : The synthesis typically involves reacting an appropriately substituted aniline derivative (e.g., 3-fluoro-4-nitroaniline) with a sulfonating agent like benzenesulfonyl chloride. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction kinetics by stabilizing intermediates .

- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions like hydrolysis of the sulfonyl chloride .

- Base choice : Triethylamine is commonly used to neutralize HCl byproducts, ensuring efficient nucleophilic substitution .

- Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) improves purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : NMR identifies fluorine environments (δ ≈ -110 ppm for meta-fluoro groups in nitrobenzene derivatives) . NMR distinguishes aromatic protons (e.g., coupling patterns for ortho-nitro and para-sulfonamide groups) .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm resolve impurities, leveraging the compound’s strong nitro group absorbance .

- Mass spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak (m/z ≈ 234) and fragmentation patterns (e.g., loss of –SONH) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer : Contradictions in stability studies often arise from differences in experimental setups. A systematic approach includes:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare kinetics using Arrhenius plots .

- Mechanistic analysis : Nitro group reduction (e.g., to amine) under acidic conditions or sulfonamide hydrolysis under alkaline conditions may explain discrepancies. Use LC-MS to identify degradation products .

- Control for light and oxygen : Protect samples from UV light (amber vials) and purge solutions with nitrogen to isolate pH-specific effects .

Q. What strategies are effective for studying the interaction of this compound with biological targets like carbonic anhydrase?

- Methodological Answer :

- Enzyme inhibition assays : Use a stopped-flow spectrophotometer to measure CA activity via CO hydration rates. Pre-incubate the enzyme with the compound (1–100 µM) and compare IC values to known inhibitors .

- Docking simulations : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of CA (PDB ID: 1CA2). Focus on sulfonamide-Zn coordination and nitro group interactions with hydrophobic pockets .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions and assess entropy-driven vs. enthalpy-driven binding .

Q. How can researchers design experiments to analyze the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Substrate screening : Test reactions with amines (e.g., methylamine, aniline) in DMF at 80–100°C. Monitor nitro group displacement via TLC (Rf shifts) and characterize products via NMR to confirm fluorine retention .

- Kinetic studies : Use UV-Vis spectroscopy to track NAS progress (λ = 310 nm for nitro group decay). Calculate rate constants (k) under varying temperatures and solvents to construct Hammett plots .

- Competition experiments : Compare reactivity with electron-deficient vs. electron-rich aryl halides to assess the directing effects of the sulfonamide group .

Data Contradiction and Validation

Q. What methodologies address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for enzyme assays) and normalize data to internal controls (e.g., β-galactosidase activity) .

- Dose-response validation : Replicate studies across multiple labs using shared compound batches to rule out batch-to-batch variability .

- Meta-analysis : Pool data from PubChem BioAssay (AID 1259351) and ChEMBL to identify outliers and consensus EC ranges .

Applications in Material Science

Q. How can this compound be utilized in designing functionalized polymers for electronic applications?

- Methodological Answer :

- Copolymer synthesis : Incorporate the compound as a monomer via radical polymerization with styrene. Use AIBN initiator in toluene at 70°C. Characterize conductivity via four-point probe measurements .

- Doping studies : Introduce the polymer into OLED devices and measure electroluminescence efficiency. Compare with undoped analogs to assess nitro group electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.